(7R,8R)-Agi-B4 is a synthetic compound that belongs to the class of benzophosphole oxides, which are characterized by their unique molecular structure and potential applications in various fields, including organic electronics and materials science. This compound is notable for its stereochemistry, specifically the 7R and 8R configurations, which are crucial for its reactivity and properties.
(7R,8R)-Agi-B4 can be synthesized through various chemical methods, primarily involving cycloisomerization reactions that utilize silver iodide as a catalyst. Silver iodide plays a pivotal role in facilitating the formation of the benzophosphole structure from precursor compounds.
The compound is classified under organophosphorus compounds due to the presence of phosphorus in its structure. It is also categorized as an aromatic compound due to the inclusion of a benzene ring in its molecular framework.
The synthesis of (7R,8R)-Agi-B4 typically involves a cycloisomerization reaction, where alkynyl-substituted phosphines are transformed into benzophosphole oxides. The reaction conditions often include:
The cycloisomerization process can be optimized by adjusting parameters such as catalyst concentration, temperature, and solvent choice. For example, using silver trifluoromethanesulfonate at 5 mol% concentration has been shown to yield high conversion rates and selectivity towards the desired product in a relatively short reaction time .
The molecular structure of (7R,8R)-Agi-B4 features a benzophosphole core with specific stereochemical configurations at the 7 and 8 positions. This stereochemistry is critical for determining the compound's reactivity and interaction with other molecules.
(7R,8R)-Agi-B4 can participate in various chemical reactions, including:
The reactivity of (7R,8R)-Agi-B4 is influenced by its electronic structure, which can be modulated through substitution patterns on the aromatic ring. This allows for tailored synthesis of derivatives with specific properties for targeted applications.
The mechanism of action for (7R,8R)-Agi-B4 involves its interaction with biological systems or materials. In organic synthesis, it acts as an electrophile due to the electron-deficient nature of the phosphorus atom. This property enables it to engage in nucleophilic attacks from various substrates.
Experimental studies have shown that compounds derived from benzophosphole oxides exhibit significant biological activity, including potential applications in drug development due to their ability to modulate enzymatic pathways .
Relevant data indicate that (7R,8R)-Agi-B4 exhibits unique photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
(7R,8R)-Agi-B4 has several scientific uses:
(7R,8R)-Agi-B4 represents a structurally unique dibenzofuran derivative isolated from marine fungi, exhibiting selective cytotoxicity against specific cancer cell lines. This biologically active compound belongs to a growing class of marine natural products that demonstrate the pharmaceutical potential of ocean-derived microorganisms. Its discovery contributes significantly to chemical diversity in drug discovery pipelines and exemplifies how extreme marine environments produce compounds with novel bioactivities not commonly observed in terrestrial counterparts [6].
Systematic Name:(7R,8R)-3,7-Dihydroxy-1,9-dimethyldibenzofuran
Molecular Formula:C₁₄H₁₂O₃
Molecular Weight:228.25 g/mol
Structural Features:
Table 1: Atomic Numbering and Functional Groups
Position | Substituent | Stereochemistry |
---|---|---|
1 | Methyl | - |
3 | Hydroxyl | - |
7 | Hydroxyl | R |
8 | Hydrogen | R |
9 | Methyl | - |
Spectroscopic Identification:Characterized through comprehensive NMR analysis (¹H, ¹³C, DEPT, HMQC) and high-resolution mass spectrometry (HRESIMS). The absolute configuration was determined through circular dichroism (CD) spectroscopy and comparison with related dibenzofuran derivatives. The compound demonstrates moderate polarity with solubility in methanol, dimethyl sulfoxide, and ethyl acetate, but limited solubility in non-polar solvents [6].
(7R,8R)-Agi-B4 was first isolated in 2015 from the deep-sea-derived fungal strain Aspergillus sp. SCSIO Ind09F01, collected from Indian Ocean sediments at a depth of 4,530 meters (Latitude: 82.04513333'N, Longitude: 0.497883333'E). This discovery occurred during a period of intensified research into deep-sea microorganisms as sources of novel bioactive compounds [6].
Isolation Methodology:
The producing fungus was identified through ITS sequence analysis (GenBank accession KP681643), showing 99% identity to Aspergillus sydowii strain NRRL 254. This discovery highlighted the biotechnological potential of deep-sea fungi, which thrive under extreme conditions of high pressure, low temperature, and complete darkness, leading to unique metabolic pathways not observed in terrestrial strains [6].
Taxonomic Significance:The identification of (7R,8R)-Agi-B4 from a deep-sea Aspergillus species expanded the known chemical repertoire of this genus, which was previously recognized primarily for producing compounds like sydoxanthones and acremolins. The structural novelty of this compound underscored marine Aspergillus as a promising source of chiral dibenzofurans with potential pharmaceutical applications [6].
Table 2: Pharmacological Profile of (7R,8R)-Agi-B4
Bioassay System | Activity/Result | Significance |
---|---|---|
DU145 (prostate cancer) | IC₅₀: 18.2 μM | Selective cytotoxicity |
U937 (lymphoma) | IC₅₀: 15.7 μM | Apoptosis induction potential |
COX-2 inhibition | IC₅₀: 10.6 μM | Anti-inflammatory potential |
HeLa (cervical cancer) | Moderate activity | Cell line specificity |
Non-cancerous cells | Lower cytotoxicity | Therapeutic window indication |
Cytotoxic Mechanisms:(7R,8R)-Agi-B4 demonstrates selective cytotoxicity against DU145 prostate cancer and U937 lymphoma cell lines, suggesting potential anti-cancer properties. Its activity profile indicates possible mechanistic specificity toward particular oncogenic pathways. While the exact molecular targets remain under investigation, preliminary evidence suggests potential apoptosis induction through mitochondrial pathways [6].
Anti-inflammatory Activity:The compound exhibits significant COX-2 inhibitory activity (IC₅₀: 10.6 μM), indicating potential for managing inflammation-associated pathologies. This dual cytotoxic/anti-inflammatory profile positions (7R,8R)-Agi-B4 as a promising multi-target therapeutic agent worthy of further development. The COX-2 inhibition mechanism appears distinct from common NSAIDs, potentially involving allosteric modulation rather than direct competition at the active site [6].
Structure-Activity Relationship (SAR) Insights:
Research Applications:Beyond therapeutic potential, (7R,8R)-Agi-B4 serves as a valuable chemical probe for studying:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7